molecular formula C16H15F3N2O2S B2933145 (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone CAS No. 1705223-15-9

(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone

Cat. No.: B2933145
CAS No.: 1705223-15-9
M. Wt: 356.36
InChI Key: WBGOATZHEHCYCT-UHFFFAOYSA-N
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Description

(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C16H15F3N2O2S and its molecular weight is 356.36. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Polysubstituted Furans

Researchers have developed a new, catalyst-free, one-pot synthesis method for polysubstituted furans, demonstrating an efficient approach to heterocyclization. This method facilitated the synthesis of a series of compounds, showcasing the versatility of furan derivatives in organic synthesis (Damavandi, Sandaroos, & Pashirzad, 2012).

Biological Evaluation and Docking Studies

A novel series of pyrazoline and methanone derivatives have been synthesized, showing significant anti-inflammatory and antibacterial activities. This research highlights the potential of these compounds in developing new therapeutic agents (Ravula, Babu, Manich, Rika, Chary, & Ra, 2016).

Aza-Piancatelli Rearrangement

The use of furan derivatives in the aza-Piancatelli rearrangement to synthesize benzothiazine and oxazine derivatives has been explored, offering a method with good yields, high selectivity, and faster reaction times (Reddy et al., 2012).

Novel Synthesis Approaches

The synthesis of new classes of compounds, such as 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-one, from methyl 2-(2-methoxy-2-oxoethyl)furan and thiophene-3-carboxylate has been reported, contributing to the diversity of synthetic routes for creating heterocyclic compounds (Koza et al., 2013).

Catalytic Hydrogenation Studies

Investigations into the catalytic hydrogenation of furan derivatives have been conducted, demonstrating the potential for selective synthesis of cyclopentenone derivatives. This research contributes to the development of efficient and selective catalytic processes (Reddy et al., 2012).

Heterocyclic Core Replacement

The replacement of the central phenyl core in diamine-based compounds with a heterocyclic core has shown promising results for the development of high-affinity, selective antagonists with potential therapeutic applications (Swanson et al., 2009).

Properties

IUPAC Name

[7-(furan-2-yl)-1,4-thiazepan-4-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2O2S/c17-16(18,19)14-4-3-11(10-20-14)15(22)21-6-5-13(24-9-7-21)12-2-1-8-23-12/h1-4,8,10,13H,5-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBGOATZHEHCYCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CO2)C(=O)C3=CN=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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